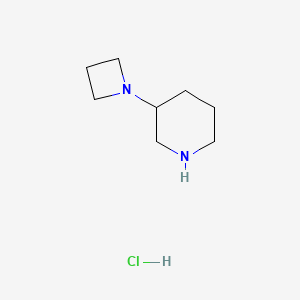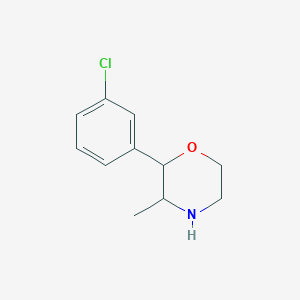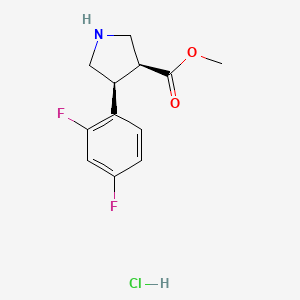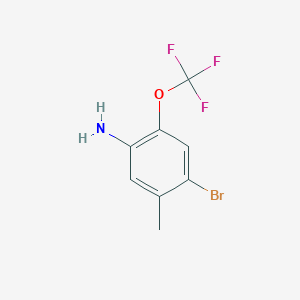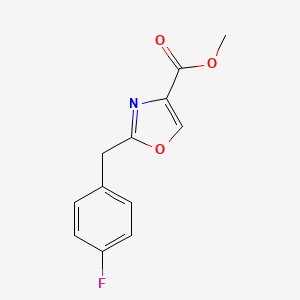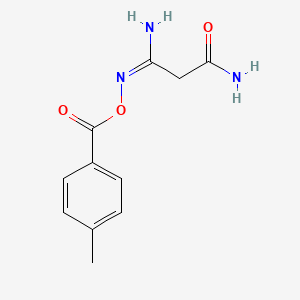
(Z)-(1-Amino-2-carbamoylethylidene)amino 4-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-(1-Amino-2-carbamoylethylidene)amino 4-methylbenzoate is an organic compound characterized by its unique structure, which includes an amino group, a carbamoyl group, and a methylbenzoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(1-Amino-2-carbamoylethylidene)amino 4-methylbenzoate typically involves the reaction of 4-methylbenzoic acid with appropriate reagents to introduce the amino and carbamoyl groups. One common method involves the use of carbamoylation reactions, where a carbamoyl chloride reacts with an amine to form the desired product . The reaction conditions often include the use of solvents like toluene and catalysts such as indium triflate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale carbamoylation processes, utilizing efficient and cost-effective reagents and catalysts. The use of continuous flow reactors and automated systems can enhance the yield and purity of the product, making it suitable for various applications.
化学反应分析
Types of Reactions
(Z)-(1-Amino-2-carbamoylethylidene)amino 4-methylbenzoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino or carbamoyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, (Z)-(1-Amino-2-carbamoylethylidene)amino 4-methylbenzoate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it a valuable tool for biochemical studies.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism of action of (Z)-(1-Amino-2-carbamoylethylidene)amino 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
相似化合物的比较
Similar Compounds
- (Z)-(1-Amino-2-carbamoylethylidene)amino benzoate
- (Z)-(1-Amino-2-carbamoylethylidene)amino 4-chlorobenzoate
- (Z)-(1-Amino-2-carbamoylethylidene)amino 4-nitrobenzoate
Uniqueness
(Z)-(1-Amino-2-carbamoylethylidene)amino 4-methylbenzoate is unique due to the presence of the methyl group on the benzoate moiety, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and specificity in various applications.
属性
分子式 |
C11H13N3O3 |
|---|---|
分子量 |
235.24 g/mol |
IUPAC 名称 |
[(E)-(1,3-diamino-3-oxopropylidene)amino] 4-methylbenzoate |
InChI |
InChI=1S/C11H13N3O3/c1-7-2-4-8(5-3-7)11(16)17-14-9(12)6-10(13)15/h2-5H,6H2,1H3,(H2,12,14)(H2,13,15) |
InChI 键 |
BMGMYDWGAVMMDD-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C(\CC(=O)N)/N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)ON=C(CC(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[(5-Chloro-3-pyridyl)methyl]isoindoline-1,3-dione](/img/structure/B11717214.png)
